An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline
An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of the novel quinoline derivative, 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline. As a key heterocyclic scaffold, substituted quinolines are of significant interest in medicinal chemistry and materials science. This document outlines a multi-step synthesis, including the rationale behind the chosen reactions and detailed experimental protocols. Furthermore, it describes the analytical techniques for the structural elucidation and purity assessment of the final compound.
Introduction to Substituted Quinolines
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The functionalization of the quinoline core at various positions allows for the fine-tuning of its physicochemical and pharmacological properties. The target molecule, 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline, possesses a unique substitution pattern with several reactive sites, making it a valuable intermediate for the synthesis of more complex molecules. The presence of a chlorine atom at the 4-position provides a handle for nucleophilic substitution, while the iodine at the 3-position is suitable for cross-coupling reactions. The fluorine and methoxy groups on the benzene ring can influence the molecule's electronic properties and metabolic stability.
Proposed Synthetic Pathway
The synthesis of 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline can be envisioned through a three-step process starting from the commercially available 3-fluoro-4-methoxyaniline. The overall strategy involves the construction of the quinoline core, followed by sequential halogenation.
Figure 1: Proposed synthetic route for 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline.
Step 1: Synthesis of 7-Fluoro-6-methoxyquinolin-4(1H)-one
The initial step involves the construction of the quinoline core using the Gould-Jacobs reaction.[1][2][3] This classic method is a reliable approach for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from anilines and diethyl (ethoxymethylene)malonate (DEEM). The reaction proceeds through an initial Michael addition of the aniline to DEEM, followed by a thermally induced cyclization and elimination of ethanol.
Experimental Protocol:
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In a round-bottom flask equipped with a reflux condenser, combine 3-fluoro-4-methoxyaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).
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Heat the mixture with stirring to 120-130 °C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the aniline.
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To the resulting intermediate, add a high-boiling point solvent such as diphenyl ether.
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Heat the mixture to 250-260 °C for 30-60 minutes to effect cyclization.
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Cool the reaction mixture and add hexane to precipitate the product.
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Collect the solid by vacuum filtration, wash with hexane to remove the diphenyl ether, and dry to afford 7-fluoro-6-methoxyquinolin-4(1H)-one.
Step 2: Synthesis of 7-Fluoro-3-iodo-6-methoxyquinolin-4(1H)-one
The second step is the regioselective iodination of the quinolone at the C3 position. The electron-rich nature of the 4-hydroxyquinoline tautomer facilitates electrophilic substitution at the C3 position.
Experimental Protocol:
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Suspend 7-fluoro-6-methoxyquinolin-4(1H)-one (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
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Add a base, for example, sodium bicarbonate (2.0 eq), to the suspension.
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Add a solution of iodine (1.1 eq) in DMF dropwise to the mixture at room temperature.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
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Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.
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Collect the precipitated solid by filtration, wash with water, and dry to yield 7-fluoro-3-iodo-6-methoxyquinolin-4(1H)-one.
Step 3: Synthesis of 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline
The final step is the conversion of the 4-hydroxy group to a chloro group. This is a common transformation in quinoline chemistry, typically achieved using phosphorus oxychloride (POCl₃).
Experimental Protocol:
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In a fume hood, carefully add 7-fluoro-3-iodo-6-methoxyquinolin-4(1H)-one (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq).
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Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.
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Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline.
Characterization of 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the methoxy group. The chemical shifts and coupling constants will be influenced by the electron-withdrawing and electron-donating effects of the substituents. The proton at C5 will likely appear as a doublet, coupled to the fluorine at C7. The proton at C8 will also be a doublet. The proton at C2 will be a singlet. The methoxy protons will appear as a singlet around 3.9-4.0 ppm.
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¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the ten carbon atoms in the quinoline core and the one carbon of the methoxy group. The chemical shifts of the carbons directly attached to the halogens (C3, C4, C7) will be significantly affected.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | ~8.5 (s) | ~150 |
| C3 | - | ~95 |
| C4 | - | ~145 |
| C4a | - | ~125 |
| C5 | ~7.5 (d, J=~9 Hz) | ~115 (d, J=~20 Hz) |
| C6 | - | ~155 |
| C7 | - | ~158 (d, J=~250 Hz) |
| C8 | ~7.8 (d, J=~9 Hz) | ~110 |
| C8a | - | ~148 |
| OCH₃ | ~4.0 (s) | ~57 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to determine the accurate mass of the molecular ion, which will confirm the elemental composition of the synthesized compound. The mass spectrum will also show a characteristic isotopic pattern due to the presence of chlorine and iodine.[4][5][6][7] The presence of one chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the molecular ion peak.
Table 2: Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₆ClFINO |
| Molecular Weight | 337.52 g/mol |
| Exact Mass (M+) | 336.9116 |
| M+2 Peak | Present (due to ³⁷Cl) |
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule. The spectrum is expected to show characteristic absorption bands for C-H, C=C, C=N, and C-O stretching vibrations.
Table 3: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3100-3000 |
| C=C and C=N stretch | 1600-1450 |
| C-O stretch (methoxy) | 1250-1000 |
| C-Cl stretch | 850-550 |
| C-F stretch | 1400-1000 |
Conclusion
This technical guide provides a detailed, albeit theoretical, pathway for the synthesis and characterization of 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline. The proposed multi-step synthesis utilizes well-established reactions in quinoline chemistry, offering a practical approach for its preparation in a laboratory setting. The outlined characterization methods are crucial for verifying the structure and purity of this novel and potentially valuable chemical entity. Researchers in the fields of medicinal chemistry and materials science can utilize this guide as a foundational resource for the synthesis and further exploration of this and related quinoline derivatives.
References
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- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Bulletin de la Societe Chimique de Paris, 49, 89-92.
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